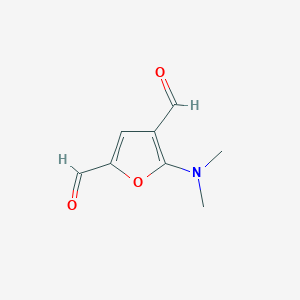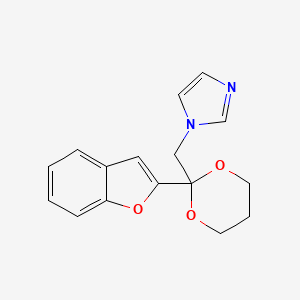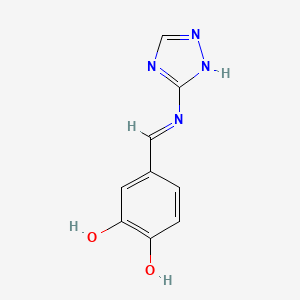
4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol is a compound that features a triazole ring attached to a benzene ring with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol typically involves the reaction of 1H-1,2,4-triazole-3-amine with 2,4-dihydroxybenzaldehyde under appropriate conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol has several scientific research applications:
Medicinal Chemistry: It is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease.
Agrochemicals: It can be used as a raw material for the synthesis of herbicides, fungicides, and insecticides.
Material Science: It is used as a ligand in coordination chemistry and as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The triazole ring and hydroxyl groups play a crucial role in the binding interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 1H-1,2,4-Triazol-3-amine
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
Uniqueness
4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol is unique due to the presence of both the triazole ring and the benzene ring with hydroxyl groups, which confer specific chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a versatile compound for scientific research .
Eigenschaften
Molekularformel |
C9H8N4O2 |
|---|---|
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
4-[(E)-1H-1,2,4-triazol-5-yliminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H8N4O2/c14-7-2-1-6(3-8(7)15)4-10-9-11-5-12-13-9/h1-5,14-15H,(H,11,12,13)/b10-4+ |
InChI-Schlüssel |
FZMLZZCOUSWBFV-ONNFQVAWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=N/C2=NC=NN2)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=NC2=NC=NN2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)
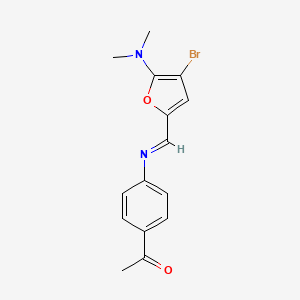
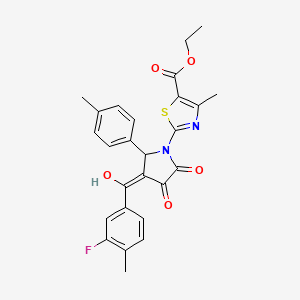
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)
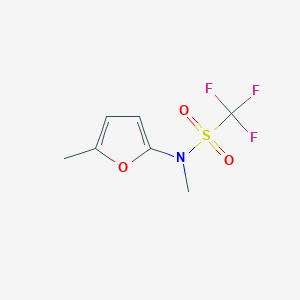
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
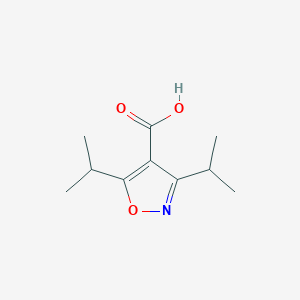
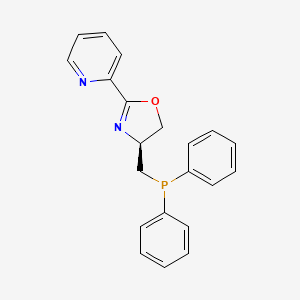
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)

